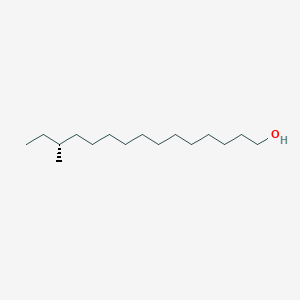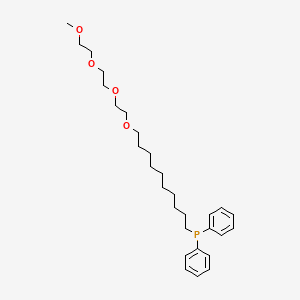
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane is a complex organic compound with the molecular formula C29H45O4P. It consists of 45 hydrogen atoms, 29 carbon atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure, which includes multiple ether linkages and a phosphane group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane typically involves the reaction of diphenylphosphine with a series of ethylene glycol derivatives. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation . The process can be summarized as follows:
Step 1: Diphenylphosphine is reacted with ethylene glycol in the presence of a catalyst.
Step 2: The intermediate product is further reacted with additional ethylene glycol derivatives to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted ethers, and reduced phosphines .
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane involves its interaction with various molecular targets. The phosphane group can coordinate with metal ions, influencing catalytic processes. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane: Known for its unique combination of ether linkages and a phosphane group.
This compound analogs: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
This compound stands out due to its specific arrangement of ether linkages and the presence of a phosphane group, which imparts unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
600157-01-5 |
|---|---|
Molekularformel |
C29H45O4P |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
10-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]decyl-diphenylphosphane |
InChI |
InChI=1S/C29H45O4P/c1-30-21-22-32-25-26-33-24-23-31-20-14-6-4-2-3-5-7-15-27-34(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-13,16-19H,2-7,14-15,20-27H2,1H3 |
InChI-Schlüssel |
QHGCUCFAURIPQH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



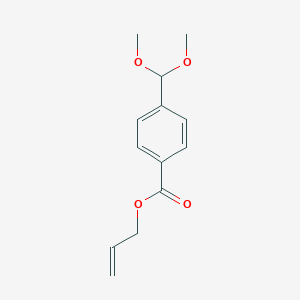
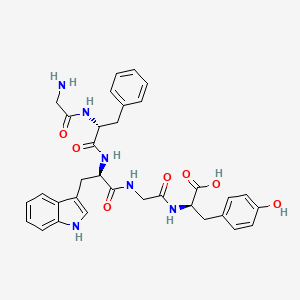
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)

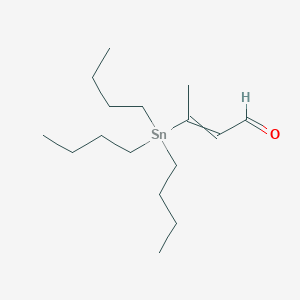
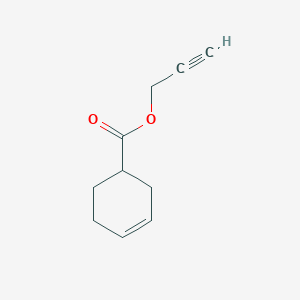
![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)
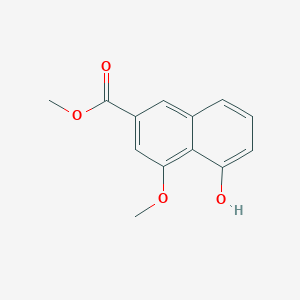
![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)


